炔丙基-PEG5-四乙酰基-β-D-半乳糖

描述

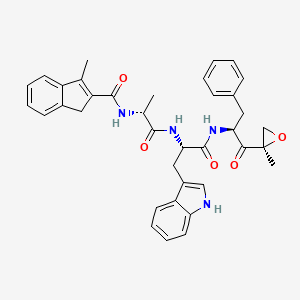

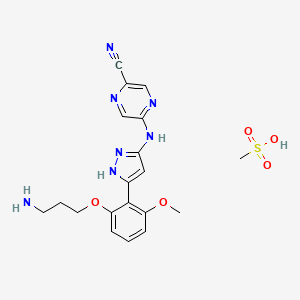

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. It is a crosslinker that contains a propargyl group and beta-D-galactose. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages . The presence of beta-D-galactose enhances the solubility of the compound in aqueous media and increases the selectivity of the PEGylation reaction .

科学研究应用

点击化学

炔丙基-PEG5-四乙酰基-β-D-半乳糖是一种点击化学反应的交联剂 {svg_1} {svg_2} {svg_3}. 该化合物中的炔丙基可以与含叠氮基的化合物或生物分子通过铜催化的叠氮化物-炔烃点击化学反应 {svg_4} {svg_5} {svg_6}. 该反应生成稳定的三唑键 {svg_7} {svg_8} {svg_9}.

溶解度增强

炔丙基-PEG5-四乙酰基-β-D-半乳糖中存在D-半乳糖,提高了其在水性介质中的溶解度 {svg_10} {svg_11}. 该性质在各种研究应用中都有益,在这些应用中溶解度起着至关重要的作用。

选择性PEG化

炔丙基-PEG5-四乙酰基-β-D-半乳糖可用于选择性PEG化反应 {svg_12} {svg_13}. PEG化是指将聚乙二醇(PEG)聚合物链连接到分子上的过程,这可以提高许多治疗剂的安全性 and 效率。

生物偶联

该化合物可用于生物偶联,这是一种化学策略,用于在至少一个为生物分子的两个分子之间形成稳定的共价键 {svg_14} {svg_15} {svg_16}. 该化合物中的炔丙基可以与含叠氮基的生物分子反应,形成稳定的连接 {svg_17} {svg_18} {svg_19}.

药物递送

炔丙基-PEG5-四乙酰基-β-D-半乳糖可能用于药物递送系统 {svg_20}. PEG化过程可以通过提高药物的稳定性、溶解度 and 半衰期来提高药物的治疗潜力。

研究试剂

该化合物通常用作研究目的的试剂级 {svg_21}. 它通常在实验室中用于各种实验设置。

作用机制

Target of Action

Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . Its primary targets are azide-bearing compounds or biomolecules . The propargyl groups in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction between Propargyl-PEG5-tetra-Ac-beta-D-galactose and its targets results in the formation of stable triazole linkages . This is achieved through a copper-catalyzed azide-alkyne Click Chemistry reaction .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG5-tetra-Ac-beta-D-galactose are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules

Pharmacokinetics

It’s known that the presence of d-galactose in the compound increases its solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-galactose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This allows for the creation of complex structures through Click Chemistry reactions .

Action Environment

The action of Propargyl-PEG5-tetra-Ac-beta-D-galactose can be influenced by environmental factors such as the presence of copper, which is necessary for the catalysis of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that the hydration level of the environment could also influence its action .

准备方法

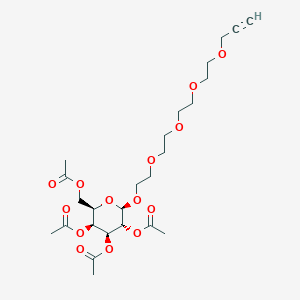

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves multiple steps. Initially, polyethylene glycol (PEG) is functionalized with a propargyl group. This is followed by the acetylation of beta-D-galactose to form tetra-acetyl-beta-D-galactose. The final step involves the conjugation of the propargyl-PEG and tetra-acetyl-beta-D-galactose under specific reaction conditions to yield Propargyl-PEG5-tetra-Ac-beta-D-galactose .

Industrial Production Methods: Industrial production of Propargyl-PEG5-tetra-Ac-beta-D-galactose typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, but it can also be manufactured in GMP-grade for clinical applications .

化学反应分析

Types of Reactions: Propargyl-PEG5-tetra-Ac-beta-D-galactose primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions: The common reagents used in the click chemistry reaction with Propargyl-PEG5-tetra-Ac-beta-D-galactose include azide-bearing compounds or biomolecules, copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is typically carried out in an aqueous medium at room temperature .

Major Products Formed: The major product formed from the reaction of Propargyl-PEG5-tetra-Ac-beta-D-galactose with azide-bearing compounds is a stable triazole linkage.

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-ZLOLNMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)